

# Early research findings on SHO1122147

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early Research Findings on SHO1122147

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SHO1122147** is a novel small molecule identified as a potent mitochondrial uncoupler. Early research, primarily detailed in a study published in the Journal of Medicinal Chemistry, has positioned **SHO1122147** as a promising therapeutic candidate for metabolic diseases, specifically obesity and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4][5] [6][7] This technical guide synthesizes the currently available preclinical data, experimental methodologies, and the proposed mechanism of action for **SHO1122147**.

**Chemical Identity** 

| Property         | Value                                                                                     |
|------------------|-------------------------------------------------------------------------------------------|
| Synonyms         | SHO-1122147; SHO 1122147; Compound 7m[1][8][9]                                            |
| IUPAC Name       | 6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][10]<br>[11]oxadiazolo[3,4-b]pyridin-7-ol[1] |
| Chemical Formula | C17H11CIN4O2[1]                                                                           |
| Molecular Weight | 338.75 g/mol [1]                                                                          |
| Appearance       | Not specified in available research.                                                      |



# **Mechanism of Action: Mitochondrial Uncoupling**

**SHO1122147** functions as a mitochondrial uncoupler, a class of molecules that dissipate the proton gradient across the inner mitochondrial membrane.[1][2][3][4] This process uncouples nutrient oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate (OCR) and cellular respiration as the cell works to re-establish the proton motive force.[8][9] The net effect is an increase in energy expenditure.

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of **SHO1122147** as a mitochondrial uncoupler.

# **Quantitative In Vitro and In Vivo Data**

The following tables summarize the key quantitative findings from early preclinical studies of **SHO1122147**.

## **Table 1: In Vitro Activity**



| Parameter                                 | Cell Line    | Value  | Reference                |
|-------------------------------------------|--------------|--------|--------------------------|
| EC50 (Mitochondrial Uncoupling)           | L6 Myoblasts | 3.6 μΜ | [1][3][4][5][6][7][8][9] |
| Increase in Oxygen Consumption Rate (OCR) | L6 Myoblasts | 69%    | [8][9]                   |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter                    | Dosing        | Value        | Reference          |
|------------------------------|---------------|--------------|--------------------|
| Administration Route         | Oral Gavage   | 10 mg/kg     | [2]                |
| Half-life (t1/2)             | Single Dose   | 2 hours      | [1][2][3][4][5][7] |
| Maximum Concentration (Cmax) | Single Dose   | 35 μΜ        | [1][2][4][5][7]    |
| Maximum Tolerated Dose       | Not specified | >1,000 mg/kg | [1][2][4][5][6][7] |

Table 3: In Vivo Efficacy in a Mouse Model of MASH

| Parameter           | Dosing                             | Outcome                                 | Reference          |
|---------------------|------------------------------------|-----------------------------------------|--------------------|
| Animal Model        | Gubra-Amylin (GAN)<br>mouse model  | [1][2][3][4][5][7]                      |                    |
| Administration      | 200 mg/kg/day<br>(admixed in food) | [1][2][4][5][7]                         |                    |
| Body Weight         | Chronic                            | Significant decrease                    | [1][2][4][5][7]    |
| Body Composition    | Chronic                            | Decreased fat mass, increased lean mass | [2]                |
| Liver Triglycerides | Chronic                            | Significant decrease                    | [1][2][4][5][7]    |
| Plasma ALT          | Chronic                            | Significant decrease                    | [2]                |
| Body Temperature    | Chronic                            | No significant change                   | [1][2][4][5][6][7] |
|                     |                                    |                                         |                    |



## **Experimental Protocols**

The following are detailed methodologies for key experiments based on the available research.

## **Oxygen Consumption Rate (OCR) Assay**

This assay is crucial for quantifying the mitochondrial uncoupling activity of a compound.

Objective: To measure the effect of **SHO1122147** on cellular respiration in L6 myoblasts.

#### Methodology:

- Cell Culture: L6 myoblasts are cultured in appropriate media and seeded into specialized microplates for Seahorse XF analysis.
- Compound Preparation: A stock solution of **SHO1122147** is prepared and serially diluted to achieve a range of final concentrations.
- Mitochondrial Stress Test:
  - Basal OCR is measured.
  - Oligomycin (an ATP synthase inhibitor) is injected to determine ATP-linked respiration.
  - SHO1122147 is injected at various concentrations to measure the dose-dependent increase in OCR, indicating uncoupling.
  - A combination of rotenone and antimycin A (Complex I and III inhibitors, respectively) is injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: The EC50 is calculated from the dose-response curve of OCR versus
   SHO1122147 concentration.

## **Experimental Workflow: OCR Assay**





Click to download full resolution via product page

Caption: Workflow for the Oxygen Consumption Rate (OCR) Assay.

# In Vivo Efficacy Study in the GAN Mouse Model



This study evaluates the therapeutic potential of **SHO1122147** in a disease-relevant animal model.

Objective: To assess the effect of chronic **SHO1122147** administration on body weight, body composition, and MASH-related biomarkers in the Gubra-Amylin (GAN) mouse model.

#### Methodology:

- Model Induction: Male C57BL/6J mice are fed a GAN diet for an extended period (e.g., 33 weeks) to induce obesity and MASH pathology.[4]
- Treatment Groups: Mice are randomized into a vehicle control group and a treatment group receiving **SHO1122147**.
- Drug Administration: **SHO1122147** is admixed into the GAN diet at a specified concentration (e.g., 200 mg/kg) for daily administration over several weeks.
- Monitoring:
  - Body weight is measured regularly (e.g., weekly).
  - Body composition (fat and lean mass) is assessed using techniques like EchoMRI.[2]
  - Food intake and body temperature may be monitored.
- Terminal Analysis:
  - At the end of the study, blood is collected for analysis of plasma biomarkers such as alanine aminotransferase (ALT).
  - Livers are harvested, weighed, and analyzed for triglyceride content and histopathology.
- Statistical Analysis: Data from the treatment and control groups are compared using appropriate statistical tests (e.g., t-test).

## **Logical Relationship: Efficacy Study Design**





Click to download full resolution via product page

Caption: Logical design of the in vivo efficacy study.

### **Conclusion and Future Directions**

The early research on **SHO1122147** has established it as a potent mitochondrial uncoupler with a promising preclinical profile for the treatment of obesity and MASH. The in vitro data demonstrate its mechanism of action, while the in vivo studies in a clinically relevant mouse model show efficacy in reducing key disease-related parameters without adverse effects on body temperature. Future research will likely focus on further preclinical safety and toxicology



studies, optimization of its pharmacokinetic properties, and ultimately, evaluation in clinical trials to determine its therapeutic potential in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Metabolism | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. The Integrated Early Drug Development Platform White Paper | PDF [slideshare.net]
- To cite this document: BenchChem. [Early research findings on SHO1122147]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574463#early-research-findings-on-sho1122147]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com